Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Trimipramine maleate
CAS No.: 521-78-8
VCID: VC1571184
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Trimipramine maleate is a tricyclic antidepressant (TCA) used primarily for the treatment of depression, particularly endogenous depression. It is also known by its chemical name, 5-(3-dimethylamino-2-methylpropyl)-10,11-dihydro-5H-dibenz(b,f)azepine acid maleate, and is marketed under various brand names such as Surmontil and Stangyl . Clinical PharmacologyTrimipramine maleate acts as an antidepressant with an anxiety-reducing sedative component. Unlike amphetamine-type compounds, it does not primarily stimulate the central nervous system, nor does it inhibit the monoamine oxidase system . The exact mechanism of action on the central nervous system is not fully understood, but it is believed to interact with certain receptors in the brain . PharmacokineticsPharmacokinetic studies have shown no significant differences in the single-dose pharmacokinetics of trimipramine based on age or gender . This suggests that the drug's metabolism and efficacy are consistent across different age groups. Indications and UsageTrimipramine maleate is primarily indicated for the relief of symptoms of depression, with a preference for endogenous depression. It has been found to be effective in treating neurotic outpatients and hospitalized depressed patients, though its efficacy may vary compared to other antidepressants like amitriptyline . Additional UsesBeyond depression, trimipramine maleate has been used in the treatment of anxiety disorders, insomnia, and other mental health conditions. Its sedative properties make it useful for managing sleep disturbances . Contraindications
Warnings
Dosage and AdministrationTrimipramine maleate capsules are available in strengths of 25 mg, 50 mg, and 100 mg. The dosage is typically adjusted based on the patient's response and tolerance, with a common starting dose of 75 mg to 100 mg per day, divided into three or four doses . Adverse ReactionsCommon side effects include drowsiness, dry mouth, constipation, and weight gain. More severe side effects can include cardiac arrhythmias and increased risk of seizures . Research FindingsRecent research has focused on improving the purity and yield of trimipramine maleate through advanced purification methods, such as solvent dissolution, activated carbon adsorption, and chromatographic separation. These methods enhance the product's quality and safety for clinical use . Purification Methods
These methods have been shown to significantly improve the purity of trimipramine maleate, making it more suitable for clinical applications . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 521-78-8 | ||||||||||||
Product Name | Trimipramine maleate | ||||||||||||
Molecular Formula | C24H30N2O4 | ||||||||||||
Molecular Weight | 410.5 g/mol | ||||||||||||
IUPAC Name | (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | ||||||||||||
Standard InChI | InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | ||||||||||||
Standard InChIKey | YDGHCKHAXOUQOS-BTJKTKAUSA-N | ||||||||||||
Isomeric SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | ||||||||||||
SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | ||||||||||||
Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | ||||||||||||
Related CAS | 739-71-9 (Parent) | ||||||||||||
Solubility | >61.6 [ug/mL] (The mean of the results at pH 7.4) | ||||||||||||
PubChem Compound | 5282318 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume